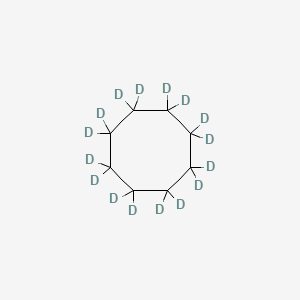

Cyclooctane-d16

Descripción general

Descripción

Cyclooctane-d16 is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 128.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Cyclooctane-d16 is a deuterated derivative of cyclooctane, a class of cycloalkane

Mode of Action

As a deuterated compound, it may have similar chemical properties to its non-deuterated counterpart, cyclooctane, but with altered physical properties such as density and boiling point . This could potentially influence its interactions with biological targets.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Cycloalkanes are known to be involved in various chemical reactions, including oxidation processes

Pharmacokinetics

Its physical properties, such as its density of 0.951 g/mL at 25 °C , could potentially influence its pharmacokinetic profile.

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, temperature could affect its physical properties and thus its interactions with biological targets . Additionally, local or climatic conditions could influence the oxidation process of cycloalkanes .

Análisis Bioquímico

Biochemical Properties

Cyclooctane-d16, like its parent compound cyclooctane, is expected to interact minimally with enzymes, proteins, and other biomolecules due to its nonpolar nature . It can undergo reactions typical of other saturated hydrocarbons, such as combustion and free radical halogenation .

Temporal Effects in Laboratory Settings

This compound is expected to be stable over time under standard laboratory conditions . Its degradation would likely require high temperatures or the presence of a catalyst . Long-term effects on cellular function have not been reported in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is currently no available information on the effects of this compound at different dosages in animal models. As a nonpolar and relatively inert molecule, it is not expected to have significant biological effects unless administered at very high doses .

Metabolic Pathways

This compound is not a naturally occurring metabolite and does not participate in any known metabolic pathways . It is not expected to interact with enzymes or cofactors, nor to affect metabolic flux or metabolite levels .

Transport and Distribution

Due to its nonpolar nature, it could potentially diffuse across cell membranes and distribute within the lipid bilayer .

Subcellular Localization

As a nonpolar molecule, it could potentially localize within the lipid bilayer of cellular membranes

Actividad Biológica

Cyclooctane-d16 is a deuterated derivative of cyclooctane, a cyclic alkane with the molecular formula C8H16. The incorporation of deuterium (D) in place of hydrogen (H) alters the compound's physical and chemical properties, which can influence its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C8D16

Molecular Weight: 128.24 g/mol

CAS Number: 1219805-73-8

This compound is characterized by its stable cyclic structure, which contributes to its unique interactions in biological systems. The presence of deuterium can enhance metabolic stability and alter pharmacokinetics compared to its non-deuterated counterpart.

Biological Activity Overview

Research on this compound has primarily focused on its potential applications in medicinal chemistry and biochemistry. The following sections provide insights into specific biological activities associated with this compound.

1. Antiproliferative Activity

A study investigated the antiproliferative effects of various cycloalkanes, including cyclooctane derivatives, on cancer cell lines. Although specific data on this compound is limited, related compounds have shown activity against prostate (22Rv1) and breast (MCF-7) cancer cells. The mechanism often involves modulation of androgen receptor activity, which is crucial for the proliferation of certain cancer types .

The biological mechanisms underlying the effects of cyclooctane derivatives often involve:

- Receptor Binding: Interaction with steroid hormone receptors that mediate cell growth and differentiation.

- Signal Transduction Pathways: Modulation of pathways such as MAPK/ERK and PI3K/AKT, which are critical for cell survival and proliferation.

3. Pharmacokinetics

Deuterated compounds like this compound often exhibit altered pharmacokinetics due to their increased mass. This can lead to:

- Enhanced Stability: Reduced metabolic degradation.

- Prolonged Half-Life: Extended duration of action in vivo.

Case Study 1: Cancer Cell Line Evaluation

In a comparative study assessing various cycloalkanes' effects on cancer cell lines, Cyclooctane derivatives were evaluated for their ability to inhibit cell proliferation and induce apoptosis. Results indicated that certain structural modifications could enhance biological activity, suggesting that this compound might exhibit similar properties .

Case Study 2: Pharmacological Profiling

A pharmacological profiling study was conducted to assess the impact of deuterium substitution on the efficacy of cycloalkanes in inhibiting cancer cell growth. Preliminary findings suggested that this compound could offer improved therapeutic indices compared to non-deuterated analogs, warranting further investigation into its clinical potential .

Comparative Biological Activity Table

| Compound | Antiproliferative Activity | Mechanism of Action | Pharmacokinetic Properties |

|---|---|---|---|

| Cyclooctane | Moderate | Androgen receptor modulation | Standard |

| This compound | Potentially enhanced | Similar to cyclooctane | Increased stability and half-life |

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecadeuteriocyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-2-4-6-8-7-5-3-1/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTCGQSWYFHTAC-SADLKCKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.